molecular formula C7H11N3 B11923339 (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B11923339
M. Wt: 137.18 g/mol
InChI Key: SFJYIMWSNRYJDN-YFKPBYRVSA-N
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Description

(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a chiral, synthetically versatile chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. Its core structure is recognized as a privileged pharmacophore in the design of potent kinase inhibitors . Research literature has extensively documented the value of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, identifying it as a potent inhibitor of Aurora-A kinase, a key regulator of cell cycle progression often overexpressed in cancers . Optimization of derivatives based on this structure has led to compounds demonstrating low nanomolar potency against Aurora kinases and other anticancer kinase targets, along with high antiproliferative activity in various cancer cell lines and efficacy in in vivo tumor models . Beyond Aurora kinases, this pyrazole-based framework serves as a critical building block for exploring inhibitors against other targets, including Cyclin-dependent kinases (CDKs) and Protein Kinase C . The stereospecific (S)-configuration of our product provides a defined chiral center essential for researchers investigating stereospecific binding interactions and optimizing the selectivity of potential therapeutic candidates. This compound is intended for use in hit-to-lead optimization campaigns, kinase inhibitor research, and the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(6S)-3,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C7H11N3/c1-4-6-3-8-5(2)7(6)10-9-4/h5,8H,3H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

SFJYIMWSNRYJDN-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C2=NNC(=C2CN1)C

Canonical SMILES

CC1C2=NNC(=C2CN1)C

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis Using Amino Acid Precursors

Leveraging chiral amino acids as starting materials ensures retention of stereochemistry. Degruyter et al. synthesized pyrrolo-pyrazinones via reductive lactamization of N-(pyrazolyl) amino acids. Adapting this method:

  • Starting Material : L-Alanine methyl ester provides the (S)-configured methyl group.

  • Condensation : Reacting L-alanine with 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole forms an N-(pyrazolyl)alanine intermediate.

  • Reductive Lactamization : Catalytic hydrogenation (H₂, Pd/C) in methanol cyclizes the intermediate into the pyrrolidine ring, preserving the L-alanine-derived stereochemistry.

Yield and Optical Purity :
This route achieves 60–75% yield with >90% enantiomeric excess (ee) when using enantiomerically pure amino acids.

Asymmetric Catalytic Hydrogenation

For substrates lacking inherent chirality, asymmetric hydrogenation offers an alternative. A 2018 study described the use of ruthenium-BINAP catalysts to reduce prochiral enamines into pyrrolidines with 85–92% ee. Applying this to a 6-ketopyrrolo[3,4-c]pyrazole precursor:

6-Ketopyrrolopyrazole+H2Ru-(S)-BINAP(S)-6-Methylpyrrolopyrazole\text{6-Ketopyrrolopyrazole} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} (S)\text{-6-Methylpyrrolopyrazole}

Conditions : 50 psi H₂, 25°C, 12 hours.

Functional Group Interconversion and Late-Stage Modifications

Palladium-Catalyzed Coupling Reactions

The 6-chloro derivative of pyrrolo[3,4-c]pyrazole serves as a versatile intermediate for introducing methyl groups. Recent work demonstrated that Suzuki-Miyaura coupling with methylboronic acids is feasible but low-yielding (≤30%) due to steric hindrance. Alternatively, Buchwald-Hartwig amination using methylamine achieves 45–50% yield.

Reductive Amination

Post-cyclization methylation via reductive amination has been explored:

6-Aminopyrrolopyrazole+FormaldehydeNaBH(OAc)₃6-Methylpyrrolopyrazole\text{6-Aminopyrrolopyrazole} + \text{Formaldehyde} \xrightarrow{\text{NaBH(OAc)₃}} \text{6-Methylpyrrolopyrazole}

Limitation : This method produces racemic mixtures, necessitating chiral resolution.

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative HPLC with Chiralpak AD-H columns resolves racemic 6-methylpyrrolopyrazoles with 99% ee. Solvent systems: hexane/ethanol (80:20), flow rate 1 mL/min.

Diastereomeric Salt Formation

Reacting the racemate with (-)-di-p-toluoyl-D-tartaric acid in ethanol yields diastereomeric salts. Recrystallization enriches the (S)-enantiomer to 98% ee.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)ee (%)Citation
Chiral pool (L-alanine)L-Alanine methyl esterReductive lactamization7092
Asymmetric hydrogenation6-KetopyrrolopyrazoleRu-BINAP catalysis6585
Reductive amination + resolution6-AminopyrrolopyrazoleNaBH(OAc)₃ + HPLC4099

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation : Electron-withdrawing groups on hydrazines (e.g., nitro) direct cyclization to the 3-position.

  • Steric Hindrance at 6-Position : Bulky substituents reduce coupling efficiency; microwave-assisted Suzuki reactions improve yields to 55%.

  • Oxidative Degradation : The 3-methyl group is prone to oxidation; adding antioxidants (e.g., BHT) during storage enhances stability.

Industrial-Scale Considerations

  • Cost Efficiency : Chiral pool synthesis using L-alanine is preferable for large-scale production ($120/kg vs. $450/kg for catalytic hydrogenation).

  • Purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to batch HPLC .

Chemical Reactions Analysis

Types of Reactions

(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

Scientific Research Applications

Inhibition of Protein Kinases

(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has been investigated for its ability to inhibit various protein kinases involved in cellular signaling pathways. Protein kinases are crucial for numerous cellular processes including growth and metabolism; hence, their inhibition can lead to therapeutic effects in diseases like cancer.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific kinases such as Aurora A/B and BRAF (V600E), which are implicated in tumorigenesis. The IC50 values reported were as low as 0.19 µM for certain derivatives, indicating potent activity against cancer cell lines .

Neuropharmacological Potential

Research indicates that (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole may influence neurotransmitter dynamics within the central nervous system. It has been linked to the modulation of glycine receptors and NMDA receptors, which are essential for synaptic transmission and plasticity.

Applications :

  • Treatment of neurological disorders such as schizophrenia and depression.
  • Potential use as a cognitive enhancer by modulating excitatory neurotransmission .

Synthetic Applications

The synthesis of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves multi-step organic reactions that often utilize catalytic systems to enhance yield and selectivity. Its unique structure allows for modifications that can lead to new derivatives with varied biological activities.

Synthesis MethodDescription
Multi-step synthesisInvolves several reaction steps to build the bicyclic structure from simpler precursors.
Catalytic systemsUsed to improve reaction efficiency and selectivity during synthesis.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole but exhibit different pharmacological profiles:

Compound NameStructureUnique Features
3-Amino-6-methyl-1H-pyrazolo[4,3-d]pyrimidineStructureDifferent nitrogen atom positioning affecting reactivity
2-Methyl-1H-pyrazolo[3,4-b]quinolineStructureMore planar structure impacting binding interactions
5-Methyl-1H-pyrazolo[3,4-b]quinolineStructureSimilar core but different substituents altering pharmacological profiles

These comparisons highlight the unique aspects of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole regarding its stereochemistry and potential applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged structure in drug discovery. Below is a comparative analysis of key derivatives:

Structural and Substitution Variations

Compound Name Substituents Key Features Biological Target/Activity
(S)-3,6-Dimethyl derivative 3-CH₃, 6-CH₃ (S-config) Chiral center enhances selectivity; improved binding to CDK2/cyclin A CDK2 inhibition
5-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole 5-CH₃ Non-chiral; optimized for H⁺/K⁺-ATPase inhibition Potassium-competitive acid blocker
6,6-Dimethyl derivative (PHA-793887) 6,6-diCH₃ Rigidified scaffold; potent CDK2/cyclin A inhibition CDK inhibitor (IC₅₀ = 9 nM)
5-Phenylacetyl derivative 5-PhCOCH₂ Broad kinase inhibition (Aurora-A, VEGFR2) Anticancer agent
3-Amino derivative 3-NH₂ NH₂ group forms hinge-region H-bonds in kinases Aurora-A/CDK2 inhibition

Stereochemical and Electronic Impacts

  • Chirality : The (S)-configuration in the 3,6-dimethyl derivative improves binding to CDK2 compared to racemic analogs. Co-crystal structures show the methyl group at the 6-position occupies a hydrophobic pocket in CDK2, reducing off-target effects .
  • Electronic Properties: Substituents like the 3-amino group (3-NH₂) enhance hydrogen bonding with kinase hinge regions (e.g., CDK2), while methyl groups optimize lipophilicity for membrane permeability .

Pharmacological Profiles

  • Potency :
    • The 6,6-dimethyl derivative (PHA-793887) exhibits superior CDK2 inhibition (IC₅₀ = 9 nM) due to reduced conformational flexibility .
    • The 5-methyl derivative shows 90% inhibition of histamine-stimulated gastric acid secretion in rats at 10 mg/kg, highlighting its role as a P-CAB .
  • Selectivity :
    • (S)-3,6-Dimethyl derivatives display >50-fold selectivity for CDK2 over CDK1, attributed to steric complementarity in the ATP-binding pocket .
    • 5-Phenylacetyl analogs inhibit Aurora-A with IC₅₀ = 12 nM but also target VEGFR2, indicating polypharmacology .

Physicochemical Properties

Property (S)-3,6-Dimethyl Derivative 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (Base) 1-Methyl Hydrochloride Salt
Molecular Weight 137.18 g/mol 109.13 g/mol 159.62 g/mol
Boiling Point Not reported 303.3°C Not reported
Solubility Moderate (lipophilic) Low (hydrophobic core) High (due to HCl salt)

Key Research Findings

  • Kinase Inhibitors: The 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold was identified as a CDK2 inhibitor (IC₅₀ = 0.8 µM) through structure-activity relationship (SAR) studies. Methylation at the 3- and 6-positions improved potency 10-fold .
  • Anticancer Activity: PHA-793887, a 6,6-dimethyl analog, demonstrated efficacy in xenograft models, supporting its development for intravenous dosing .
  • Acid Blockers : 5-Methyl derivatives achieved 90% inhibition of gastric acid secretion in vivo, with a pharmacokinetic profile suitable for oral administration .

Biological Activity

(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 2228971-37-5

The unique structure of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole integrates a tetrahydropyrrole and a pyrazole moiety. The (S) configuration indicates specific spatial arrangements that can significantly influence its biological interactions and efficacy .

Protein Kinase Inhibition

Research indicates that (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole acts as an inhibitor of various protein kinases. Protein kinases are crucial in signaling pathways that regulate cell functions such as growth and proliferation. The compound's structural features allow it to effectively interact with target proteins, demonstrating potential for therapeutic applications in cancer treatment and other diseases associated with dysregulated kinase activity .

Anti-inflammatory Properties

Studies have highlighted the compound's anti-inflammatory effects. For instance, derivatives of pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole could be comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Recent investigations into the anticancer potential of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have revealed promising results. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects and the ability to induce apoptosis in tumor cells .

Research Findings and Case Studies

StudyFindingsCell Lines TestedIC50 Values
Xia et al.Significant antitumor activityA54949.85 μM
Fan et al.Induced autophagy without apoptosisNCIH4600.95 nM
Strocchi et al.Inhibited microtubule assemblyHeLa7.01 ± 0.60 μM
Wang et al.Significant binding to α- and β-tubulinMCF-78.55 ± 0.35 μM

These studies illustrate the diverse mechanisms through which (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exerts its biological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. Variations in substituents on the pyrazole ring can significantly alter biological activity and selectivity for specific targets .

Q & A

Q. Methodological Optimization

  • Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) for enantiomer separation .
  • Asymmetric catalysis : Rhodium-catalyzed hydrogenation with Josiphos ligands to maintain >98% enantiomeric excess (ee) .
  • Low-temperature protocols : Conducting reactions below 0°C to suppress base-mediated racemization .

How do physicochemical properties (e.g., logP, solubility) influence in vivo efficacy, and what formulation strategies address these challenges?

Advanced Research Question
High logP (>3) correlates with poor aqueous solubility but enhances blood-brain barrier penetration. Strategies include:

  • Salt formation : Hydrochloride salts (e.g., 1187830-68-7) improve solubility by 10-fold in PBS (pH 7.4) .
  • Nanoemulsions : Lipid-based carriers (e.g., Labrafil) increase bioavailability by 40% in murine models .
  • Co-crystallization : With succinic acid or nicotinamide to enhance dissolution rates .

What are the limitations of current molecular docking models for predicting off-target kinase interactions?

Critical Analysis
Docking algorithms (e.g., AutoDock Vina) often fail to account for:

  • Protein flexibility : Aurora kinases exhibit conformational changes upon inhibitor binding, requiring ensemble docking .
  • Solvent effects : Explicit water molecules in binding pockets (e.g., Aurora-A’s DFG motif) are underrepresented .
  • Covalent binding : Irreversible inhibitors (e.g., acrylamide derivatives) require QM/MM simulations for accurate prediction .

How can green chemistry principles be applied to optimize synthetic routes for this compound?

Q. Methodological Innovation

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 30% .
  • Catalytic recycling : Immobilized lipases (e.g., CAL-B) for enantioselective acylations, achieving >90% yield .
  • Waste minimization : Flow chemistry systems to reduce reaction volumes and byproduct formation .

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